Acetyl hexapeptide 38

Description

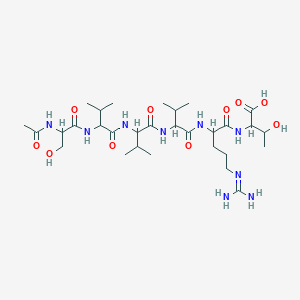

Structure

2D Structure

Properties

IUPAC Name |

2-[[2-[[2-[[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H55N9O10/c1-13(2)20(26(45)35-18(10-9-11-33-30(31)32)24(43)39-23(16(7)41)29(48)49)37-28(47)22(15(5)6)38-27(46)21(14(3)4)36-25(44)19(12-40)34-17(8)42/h13-16,18-23,40-41H,9-12H2,1-8H3,(H,34,42)(H,35,45)(H,36,44)(H,37,47)(H,38,46)(H,39,43)(H,48,49)(H4,31,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETZBTCJWHBFIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H55N9O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

701.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Acetyl Hexapeptide-38: A Deep Dive into its Mechanism of Action on PGC-1α and Adipogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl hexapeptide-38, a synthetic peptide, has garnered significant attention in the cosmetic and therapeutic fields for its targeted volume-enhancing effects. This technical guide provides an in-depth exploration of the core mechanism of action of Acetyl hexapeptide-38, with a specific focus on its modulatory role on Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). Through a comprehensive review of available data, this document elucidates the signaling cascade that leads to increased adipogenesis and lipid accumulation, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of adipocyte biology, metabolic regulation, and the development of novel therapeutic and cosmetic agents.

Introduction

Subcutaneous adipose tissue plays a crucial role in maintaining skin structure, providing volume, and contributing to a youthful appearance. The age-related decline in adipocyte functionality and lipid storage capacity leads to visible signs of aging, including loss of facial volume and the deepening of wrinkles. Acetyl hexapeptide-38 has emerged as a promising agent to counteract these effects by stimulating adipogenesis, the process of pre-adipocyte differentiation into mature, lipid-storing adipocytes.[1][2] The central player in this mechanism is PGC-1α, a transcriptional coactivator that acts as a master regulator of mitochondrial biogenesis and energy metabolism.[1][2] This guide will dissect the molecular interactions and cellular consequences of Acetyl hexapeptide-38's activity on the PGC-1α pathway.

The Core Mechanism: Upregulation of PGC-1α Expression

The primary mechanism of action of Acetyl hexapeptide-38 is the significant upregulation of PGC-1α expression in pre-adipocytes.[3][4] This increase in PGC-1α levels initiates a cascade of events that culminates in enhanced adipogenesis and greater lipid storage.

Signaling Pathway

While the precise upstream receptor and initial signaling events triggered by Acetyl hexapeptide-38 remain to be fully elucidated in publicly available literature, the current understanding points to a direct or indirect stimulation of the PGC-1α promoter. General upstream regulators of PGC-1α include the cAMP and p38 MAPK pathways, which are known to be activated by various external stimuli.[5][6] It is plausible that Acetyl hexapeptide-38 may engage a cell surface receptor that, in turn, activates one of these intracellular signaling cascades, leading to the phosphorylation and activation of transcription factors that drive PGC-1α gene expression.

Once expressed, PGC-1α coactivates the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor and master regulator of adipogenesis.[7] The PGC-1α/PPARγ complex then binds to specific DNA sequences (Peroxisome Proliferator Response Elements - PPREs) in the promoter regions of target genes, thereby inducing their transcription. This transcriptional program promotes the differentiation of pre-adipocytes into mature adipocytes, which are characterized by their capacity to accumulate and store lipids.[7]

Quantitative Data

The effects of Acetyl hexapeptide-38 on PGC-1α expression and lipid accumulation have been quantified in in-vitro studies. The following tables summarize the key findings.

Table 1: Effect of Acetyl Hexapeptide-38 on PGC-1α mRNA Expression

| Concentration of Acetyl Hexapeptide-38 | Increase in PGC-1α mRNA Expression (%) | Reference |

| 0.1 mg/mL | 25.6 | [8] |

| 0.5 mg/mL | 61.1 | [3][8] |

Data obtained from in-vitro studies on human pre-adipocytes.

Table 2: Effect of Acetyl Hexapeptide-38 on Lipid Accumulation

| Concentration of Acetyl Hexapeptide-38 | Increase in Lipid Accumulation (%) | Reference |

| 0.1 mg/mL | 27.9 | [8] |

| 0.5 mg/mL | 32.4 | [7][8] |

Data obtained from in-vitro studies on human pre-adipocytes.

Table 3: In-Vivo Efficacy of Acetyl Hexapeptide-38

| Study Parameter | Result | Reference |

| Breast Volume Increase (vs. Placebo) | 30-fold increase | [7][8] |

Data from a clinical study involving the application of a cream containing Acetyl hexapeptide-38.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Cell Culture and Adipocyte Differentiation

Human subcutaneous pre-adipocytes are cultured in a growth medium (e.g., Preadipocyte Growth Medium-2, PGM-2) at 37°C in a humidified atmosphere of 5% CO2. To induce differentiation, the growth medium is replaced with a differentiation medium (e.g., Preadipocyte Differentiation Medium-2, PDM-2) containing adipogenic inducers such as insulin, dexamethasone, and isobutylmethylxanthine (IBMX). The cells are then treated with varying concentrations of Acetyl hexapeptide-38 dissolved in the differentiation medium.

Quantification of PGC-1α mRNA Expression (RT-qPCR)

Objective: To quantify the relative expression levels of PGC-1α mRNA in pre-adipocytes treated with Acetyl hexapeptide-38.

Methodology:

-

RNA Isolation: Total RNA is extracted from treated and control pre-adipocytes using a suitable RNA isolation kit (e.g., RNeasy Lipid Tissue Mini Kit, Qiagen) following the manufacturer's protocol. The concentration and purity of the extracted RNA are determined using a spectrophotometer.

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

-

Quantitative PCR (qPCR): The relative expression of PGC-1α mRNA is quantified using a real-time PCR system and a fluorescent dye-based detection method (e.g., SYBR Green). Specific primers for human PGC-1α and a stable housekeeping gene (e.g., 18S rRNA or GAPDH) for normalization are used. The cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative quantification of PGC-1α mRNA expression is calculated using the 2-ΔΔCt method, where the data is normalized to the housekeeping gene and expressed as a fold change relative to the untreated control.

Quantification of Lipid Accumulation (AdipoRed™ Assay)

Objective: To quantify the intracellular lipid accumulation in differentiated adipocytes treated with Acetyl hexapeptide-38.

Methodology:

-

Cell Culture and Differentiation: Pre-adipocytes are cultured and differentiated in the presence of Acetyl hexapeptide-38 as described in section 4.1.

-

AdipoRed™ Staining: After the differentiation period, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The AdipoRed™ Assay Reagent, a fluorescent dye that specifically stains neutral lipids, is diluted in PBS and added to each well.[9][10] The cells are incubated with the reagent for 10-15 minutes at room temperature, protected from light.[9][10]

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 572 nm.[9]

-

Data Analysis: The fluorescence readings from the treated cells are compared to those of the untreated control cells to determine the percentage increase in lipid accumulation.

Conclusion and Future Directions

Acetyl hexapeptide-38 demonstrates a clear mechanism of action centered on the upregulation of PGC-1α, which subsequently drives adipogenesis and lipid accumulation. This targeted action provides a scientific basis for its use in cosmetic and potentially therapeutic applications aimed at restoring subcutaneous volume. The quantitative data from in-vitro and in-vivo studies support its efficacy.

Future research should focus on elucidating the initial steps in the signaling cascade, including the identification of the specific cell surface receptor that Acetyl hexapeptide-38 interacts with and the precise upstream signaling pathways (e.g., cAMP, p38 MAPK) that are activated. A more detailed understanding of these upstream events will provide a more complete picture of its mechanism of action and could open avenues for the development of even more potent and specific modulators of adipogenesis. Furthermore, independent, peer-reviewed studies would be valuable to corroborate the existing data and further explore the long-term effects and potential therapeutic applications of this intriguing peptide.

References

- 1. nbinno.com [nbinno.com]

- 2. emulatebio.com [emulatebio.com]

- 3. Acetyl Hexapeptide-38 | Adifyline® | Cosmetic Ingredients Guide [ci.guide]

- 4. mdpi.com [mdpi.com]

- 5. The adenylyl cyclase-cAMP system suppresses TARC/CCL17 and MDC/CCL22 production through p38 MAPK and NF-kappaB in HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Additive effects of heat and p38 MAPK inhibitor treatment on melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. happi.com [happi.com]

- 8. personalcaremagazine.com [personalcaremagazine.com]

- 9. Development of a three-dimensional adipose tissue model for studying embryonic exposures to obesogenic chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. takara.co.kr [takara.co.kr]

Acetyl Hexapeptide-38: A Technical Guide to its Molecular Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl hexapeptide-38 is a synthetic peptide that has garnered significant interest in the cosmetic and dermatological fields for its targeted volume-enhancing effects. This technical guide provides an in-depth overview of its molecular structure, a detailed methodology for its chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), and a summary of its key quantitative properties. Furthermore, it elucidates the signaling pathway through which Acetyl hexapeptide-38 is understood to exert its biological effects.

Molecular Structure

Acetyl hexapeptide-38 is a synthetically derived hexapeptide with the amino acid sequence Ac-Ser-Val-Val-Val-Arg-Thr-NH2.[1][2][3][4][5] The peptide is N-terminally acetylated and C-terminally amidated. These modifications are crucial for enhancing its stability and bioavailability by protecting it from enzymatic degradation by exopeptidases.

The systematic IUPAC name for Acetyl hexapeptide-38 is N-acetyl-L-seryl-L-valyl-L-valyl-L-valyl-L-arginyl-L-threoninamide. Its molecular formula is C30H56N10O9, and it has a molecular weight of approximately 700.83 g/mol .[4][5]

Physicochemical and Biological Properties

A summary of the key quantitative data for Acetyl hexapeptide-38 is presented in the table below. This includes its molecular identifiers, physicochemical characteristics, and reported biological activity.

| Parameter | Value | Reference(s) |

| Molecular Formula | C30H56N10O9 | [4][5] |

| Molecular Weight | 700.83 g/mol | [4][5] |

| Amino Acid Sequence | Ac-Ser-Val-Val-Val-Arg-Thr-NH2 | [1][2][3][4][5] |

| CAS Number | 1400634-44-7 | [2][4] |

| Appearance | White to off-white powder | [4] |

| Purity (by HPLC) | ≥98.0% | [4] |

| Solubility | Water soluble | |

| Biological Target | Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) | [1][2] |

| Reported PGC-1α Expression Increase | Up to 61.1% | [1][2] |

| Reported Lipid Accumulation Increase | Up to 32.4% | [1] |

Synthesis of Acetyl Hexapeptide-38

The primary method for the synthesis of Acetyl hexapeptide-38 is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

1. Resin Selection and Preparation:

-

Resin: Rink Amide resin is a suitable choice for the synthesis of C-terminally amidated peptides. A typical loading capacity is in the range of 0.4-0.8 mmol/g.

-

Swelling: The resin is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 1 hour prior to the first amino acid coupling.

2. Amino Acid Coupling Cycles (Iterative): This cycle of deprotection and coupling is repeated for each amino acid in the sequence (Thr, Arg, Val, Val, Val, Ser).

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF for a specified period (e.g., 2 x 10 minutes). This exposes the free amine for the next coupling step.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.

-

Amino Acid Activation and Coupling: The incoming Fmoc-protected amino acid (e.g., Fmoc-L-Val-OH) is pre-activated using a coupling agent. A common activation solution consists of the amino acid, a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base like N,N-diisopropylethylamine (DIPEA) in DMF. This activated mixture is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours at room temperature. The side chains of Threonine and Serine are typically protected with a tert-butyl (tBu) group, and Arginine with a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.

-

Washing: After the coupling reaction, the resin is washed extensively with DMF to remove excess reagents and by-products.

3. N-Terminal Acetylation:

-

Following the final amino acid coupling and Fmoc deprotection, the N-terminus of the peptide is acetylated. This is achieved by treating the peptide-resin with a solution of acetic anhydride (B1165640) and a base (e.g., DIPEA or pyridine) in DMF.

4. Cleavage and Deprotection:

-

The peptide is cleaved from the resin support, and the side-chain protecting groups are simultaneously removed by treating the peptide-resin with a cleavage cocktail. A standard cleavage cocktail for peptides with Arg(Pbf) and tBu-protected residues is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v). The TIS acts as a scavenger to trap the reactive carbocations generated during the cleavage process. The cleavage reaction is typically carried out for 2-3 hours at room temperature.

5. Precipitation, Purification, and Lyophilization:

-

The cleaved peptide is precipitated from the TFA solution by the addition of cold diethyl ether.

-

The crude peptide is then purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A typical mobile phase system consists of a gradient of acetonitrile (B52724) in water, both containing 0.1% TFA.

-

Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white, fluffy powder.

6. Characterization:

-

The identity and purity of the synthesized Acetyl hexapeptide-38 are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).

Visualizations

Synthesis Workflow

Caption: A flowchart illustrating the key stages of Acetyl hexapeptide-38 synthesis.

Signaling Pathway

Caption: The signaling cascade initiated by Acetyl hexapeptide-38.

Mechanism of Action

Acetyl hexapeptide-38 exerts its biological effects by stimulating the expression of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1][2] PGC-1α is a transcriptional coactivator that plays a pivotal role in the regulation of cellular energy metabolism. By increasing the expression of PGC-1α, Acetyl hexapeptide-38 enhances the process of adipogenesis, which is the formation of mature fat cells (adipocytes) from precursor cells. This leads to a greater accumulation of lipids within the adipocytes, resulting in an increase in the volume of adipose tissue in the targeted area. In vitro studies have demonstrated that treatment with Acetyl hexapeptide-38 can significantly increase both PGC-1α expression and lipid accumulation.[1]

Conclusion

Acetyl hexapeptide-38 is a well-defined synthetic peptide with a specific molecular structure and a clear mechanism of action related to the stimulation of adipogenesis. Its synthesis via Fmoc-SPPS is a robust and well-established process, allowing for the production of high-purity peptide for research and development. The information provided in this technical guide offers a comprehensive resource for professionals in the fields of chemical synthesis, cosmetic science, and drug development who are interested in the properties and production of Acetyl hexapeptide-38.

References

- 1. PGC-1α mediates differentiation of mesenchymal stem cells to brown adipose cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adipocyte-Specific Expression of PGC1α Promotes Adipocyte Browning and Alleviates Obesity-Induced Metabolic Dysfunction in an HO-1-Dependent Fashion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. bachem.com [bachem.com]

The Role of Acetyl Hexapeptide-38 in Adipocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl hexapeptide-38, a synthetic peptide, has emerged as a significant modulator of adipocyte differentiation. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its role in promoting the differentiation of preadipocytes into mature, lipid-storing adipocytes. This process, known as adipogenesis, is critical in various physiological and pathological contexts, including energy homeostasis, soft tissue volume, and metabolic disorders. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved in the action of acetyl hexapeptide-38.

Introduction

Adipose tissue is a dynamic endocrine organ essential for systemic energy balance. The process of adipogenesis, the differentiation of preadipocyte precursor cells into mature adipocytes, is a complex and tightly regulated process. It involves a cascade of transcriptional events leading to the expression of genes responsible for the adipocyte phenotype, including lipid accumulation and insulin (B600854) sensitivity.

Acetyl hexapeptide-38, also known by its trade name Adifyline™, is a synthetic peptide with the sequence Ac-Ser-Val-Val-Val-Arg-Thr-NH2.[1] It has been identified for its capacity to enhance local adipose tissue volume by stimulating adipogenesis.[2][3][4][5] This effect has garnered interest in both cosmetic and potential therapeutic applications. Understanding the molecular mechanisms underpinning its activity is crucial for its effective and safe utilization.

Mechanism of Action: Upregulation of PGC-1α

The primary mechanism of action of acetyl hexapeptide-38 in promoting adipocyte differentiation is through the upregulation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[2][3][4][5] PGC-1α is a transcriptional coactivator that plays a pivotal role in regulating cellular energy metabolism.[6][7]

By increasing the expression of PGC-1α, acetyl hexapeptide-38 enhances the activity of key adipogenic transcription factors, most notably Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[2] PGC-1α binds to and co-activates PPARγ, which is a master regulator of adipogenesis.[6][8][9][10] This co-activation leads to the increased transcription of a suite of genes involved in adipocyte differentiation, lipid uptake, and triglyceride synthesis and storage.[6]

Signaling Pathway

The proposed signaling pathway for acetyl hexapeptide-38's role in adipocyte differentiation is as follows:

References

- 1. Acetyl Hexapeptide-38 | Adifyline® | Cosmetic Ingredients Guide [ci.guide]

- 2. alfaspa.ua [alfaspa.ua]

- 3. happi.com [happi.com]

- 4. Adifyline peptide solution - Lubrizol [lubrizol.com]

- 5. mobelbiochem.com [mobelbiochem.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. PGC-1α as a Pivotal Factor in Lipid and Metabolic Regulation [mdpi.com]

- 8. PPARγ/PGC1α signaling as a potential therapeutic target for mitochondrial biogenesis in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PPARγ/PGC1α signaling as a potential therapeutic target for mitochondrial biogenesis in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PPARγ and PGC-1α as Therapeutic Targets in Parkinson’s - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Signaling Pathways Activated by Acetyl Hexapeptide-38

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl hexapeptide-38, a synthetic peptide also known under the trade name Adifyline™, has garnered significant interest in the cosmetic and therapeutic fields for its ability to increase localized adipose tissue volume. This technical guide provides a comprehensive overview of the molecular mechanisms and signaling pathways activated by this hexapeptide. By elucidating its core action on the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), this document details the cascade of events leading to enhanced adipogenesis and lipid accumulation. We present collated quantitative data from key studies, detailed experimental protocols for replicating and building upon existing research, and visual diagrams of the signaling pathways and experimental workflows to facilitate a deeper understanding for research and development professionals.

Core Mechanism of Action: The PGC-1α Pathway

The primary mechanism of action for Acetyl hexapeptide-38 is the stimulation of adipogenesis, the process of preadipocyte differentiation into mature, lipid-filled adipocytes. This is achieved through the targeted upregulation of PGC-1α expression.[1][2] PGC-1α is a crucial transcriptional coactivator that partners with various transcription factors to regulate cellular energy metabolism.[2][3]

In the context of adipogenesis, PGC-1α interacts with and enhances the activity of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a master regulator of fat cell development.[4][5] The activation of the PGC-1α/PPARγ complex initiates a transcriptional program that drives the differentiation of preadipocytes into mature adipocytes, which are specialized for lipid storage.[6][7] This targeted action results in a localized increase in the volume of adipose tissue, making it a valuable compound for applications aiming to restore or enhance subcutaneous fat in specific areas.[8][9]

Signaling Pathway Visualization

The following diagram illustrates the molecular cascade initiated by Acetyl hexapeptide-38.

Quantitative Data Summary

The effects of Acetyl hexapeptide-38 on PGC-1α expression and subsequent lipid accumulation have been quantified in vitro. These findings demonstrate a clear dose-dependent relationship.

| Parameter Measured | Concentration of Acetyl Hexapeptide-38 | Result vs. Control | Source |

| PGC-1α mRNA Expression | 0.1 mg/mL | 25.6% Increase | [4] |

| 0.5 mg/mL | 61.1% Increase | [2][4][10] | |

| Lipid Accumulation | 0.1 mg/mL | 27.9% Increase | [4] |

| 0.5 mg/mL | 32.4% Increase | [2][4][10] | |

| In Vivo Breast Volume | Not Specified | 30-fold enhancement vs. Placebo | [2][4] |

Key Experimental Protocols

The following sections provide detailed methodologies for the essential experiments used to characterize the activity of Acetyl hexapeptide-38.

Adipogenesis and Lipid Accumulation Assay

This assay is fundamental for assessing the adipogenic potential of a compound by inducing the differentiation of preadipocytes and quantifying the resulting lipid accumulation.

3.1.1 Detailed Methodology

-

Cell Culture:

-

Induction of Differentiation:

-

On Day 0, replace the growth medium with an induction medium.

-

The induction medium consists of DMEM with 10% FBS, supplemented with adipogenic inducers (e.g., 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin).[13]

-

Prepare experimental wells containing the induction medium plus varying concentrations of Acetyl hexapeptide-38 (e.g., 0.1 mg/mL and 0.5 mg/mL).[4] Include a control group with induction medium alone.

-

-

Maturation:

-

After 2-3 days, replace the induction medium with a maturation medium (DMEM, 10% FBS, and 10 µg/mL insulin).[12]

-

Culture for an additional 4-5 days, replacing the medium every 2 days, allowing for the accumulation of lipid droplets in the differentiating adipocytes.

-

-

Lipid Droplet Staining (Oil Red O):

-

Wash the cells gently with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 10% formalin or 4% paraformaldehyde for at least 15-20 minutes.[11][14]

-

Prepare an Oil Red O working solution by diluting a stock solution (0.3g Oil Red O in 100ml 99% isopropanol) with water (e.g., 6 parts stock to 4 parts water) and filtering it.[11][13]

-

Incubate the fixed cells with the Oil Red O working solution for 20-30 minutes to stain the neutral lipid droplets.[11]

-

Wash the cells multiple times with water to remove excess stain.[11]

-

-

Quantification:

-

After the final wash, allow the wells to dry completely.

-

Add an extraction solvent (e.g., isopropanol) to each well to elute the Oil Red O stain from the lipid droplets.[12]

-

Gently mix for 15-30 minutes and measure the absorbance of the extracted dye using a plate reader at a wavelength between 490-520 nm.[11][12] The absorbance is directly proportional to the amount of lipid accumulated.

-

3.1.2 Experimental Workflow Diagram

Gene Expression Analysis via qPCR

To validate that Acetyl hexapeptide-38 upregulates PGC-1α, quantitative real-time polymerase chain reaction (qPCR) is the standard method.[15][16]

3.2.1 Detailed Methodology

-

Cell Treatment & RNA Extraction:

-

Culture and treat preadipocytes with Acetyl hexapeptide-38 as described in the adipogenesis assay (typically for a shorter duration, e.g., 24-72 hours, to capture peak mRNA expression).

-

Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit. This involves mixing the RNA template with reverse transcriptase, dNTPs, and primers (oligo(dT) or random hexamers).

-

-

Quantitative PCR:

-

Prepare the qPCR reaction mix containing cDNA template, SYBR Green master mix, and forward and reverse primers specific for the PGC-1α gene (PPARGC1A).[17][18]

-

Also, prepare reactions for a stable housekeeping gene (e.g., GAPDH, 18S) for normalization.

-

Run the reactions on a real-time PCR instrument (e.g., LightCycler 480). The thermal cycling protocol typically includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for PGC-1α and the housekeeping gene in both treated and control samples.

-

Calculate the relative expression of PGC-1α using the delta-delta-Ct (ΔΔCt) method, normalizing the expression in treated samples to the untreated control.

-

3.2.2 qPCR Workflow Diagram

Protein Analysis via Western Blotting

Western blotting can be employed to detect the expression of key adipogenic proteins, such as PPARγ or late-stage markers like Adiponectin, to confirm successful differentiation at the protein level.[19][20]

3.3.1 General Methodology

-

Protein Extraction: Lyse treated and control adipocytes in RIPA buffer with protease inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate protein lysates by size via sodium dodecyl-sulfate polyacrylamide gel electrophoresis.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunodetection: Block the membrane and incubate with a primary antibody specific to the target protein (e.g., anti-PPARγ or anti-Adiponectin).[19][21] Follow with incubation using a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.

Conclusion

Acetyl hexapeptide-38 activates a well-defined signaling pathway centered on the upregulation of PGC-1α. This coactivator enhances the transcriptional activity of PPARγ, the master regulator of adipogenesis, thereby promoting the differentiation of preadipocytes and increasing lipid storage. This mechanism provides a targeted approach for increasing local adipose tissue volume, with significant implications for both cosmetic science and potential therapeutic applications in lipodystrophy. The experimental protocols and quantitative data provided in this guide offer a robust framework for scientists to further investigate and harness the adipogenic properties of this peptide.

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. Adipocyte-Specific Expression of PGC1α Promotes Adipocyte Browning and Alleviates Obesity-Induced Metabolic Dysfunction in an HO-1-Dependent Fashion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. personalcaremagazine.com [personalcaremagazine.com]

- 5. Effects of Wnt Signaling on Brown Adipocyte Differentiation and Metabolism Mediated by PGC-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PGC-1α Mediates Differentiation of Mesenchymal Stem Cells to Brown Adipose Cells [jstage.jst.go.jp]

- 8. nbinno.com [nbinno.com]

- 9. Acetyl Hexapeptide-38 | Adifyline® | Cosmetic Ingredients Guide [ci.guide]

- 10. omizzur.com [omizzur.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. bioscience.co.uk [bioscience.co.uk]

- 13. coriell.org [coriell.org]

- 14. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]

- 15. PPAR gamma and PGC-1alpha activators protect against diabetic nephropathy by suppressing the inflammation and NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. sinobiological.com [sinobiological.com]

- 18. origene.com [origene.com]

- 19. Western Blot Detection of Adipogenic Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Adiponectin (C45B10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 21. Adiponectin Polyclonal Antibody (PA1-054) [thermofisher.com]

Acetyl Hexapeptide-38: An In-Depth Technical Guide to its In Vitro Effect on Lipid Accumulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl hexapeptide-38 is a synthetic peptide that has garnered significant interest for its targeted effects on adipose tissue volume. In vitro studies have demonstrated its capacity to enhance lipid accumulation by modulating key regulatory pathways in adipogenesis. This technical guide provides a comprehensive overview of the molecular mechanism of acetyl hexapeptide-38, a summary of quantitative in vitro data, and detailed experimental protocols for assessing its bioactivity. The primary mechanism involves the upregulation of the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor Gamma coactivator 1α), which subsequently promotes the differentiation of preadipocytes into mature, lipid-storing adipocytes. This document serves as a resource for researchers investigating adipocyte biology and developing novel compounds for tissue volume modulation.

Mechanism of Action: The PGC-1α Pathway

Acetyl hexapeptide-38 functions as a potent stimulator of adipogenesis, the complex process by which preadipocyte precursor cells differentiate into mature adipocytes capable of storing lipids.[1] The peptide's primary molecular target is the transcriptional coactivator PGC-1α.[1][2][3][4]

By increasing the expression of PGC-1α, acetyl hexapeptide-38 initiates a cascade of events leading to enhanced lipid storage.[2][5] PGC-1α coactivates Peroxisome Proliferator-Activated Receptor γ (PPARγ), a master regulator of adipogenesis.[5][6] The activated PGC-1α/PPARγ complex drives the expression of various genes essential for adipocyte differentiation and the cellular machinery required for triglyceride synthesis and accumulation.[5] This targeted action results in an increased number of mature adipocytes and a greater capacity for lipid storage within the adipose tissue, leading to localized volume growth.[4][7]

Quantitative In Vitro Data

In vitro studies using human subcutaneous preadipocytes have quantified the dose-dependent effect of acetyl hexapeptide-38 on both PGC-1α expression and subsequent lipid accumulation. The results consistently show a significant increase in both parameters following treatment.

Table 1: Effect of Acetyl Hexapeptide-38 on PGC-1α mRNA Expression

| Concentration of Acetyl Hexapeptide-38 | Increase in PGC-1α Expression (vs. Control) | Source |

| 0.1 mg/mL | 25.6% | [5] |

| 0.5 mg/mL | 61.1% | [5][6][7][8] |

| Data derived from RT-PCR analysis in human preadipocytes. |

Table 2: Effect of Acetyl Hexapeptide-38 on Lipid Accumulation

| Concentration of Acetyl Hexapeptide-38 | Increase in Lipid Accumulation (vs. Control) | Source |

| 0.1 mg/mL | 27.9% | [5][6] |

| 0.5 mg/mL | 32.4% | [5][6][7] |

| Data derived from fluorescence-based lipid quantification in differentiated human adipocytes. |

Experimental Protocols

The following protocols outline the methodologies used to evaluate the in vitro effects of acetyl hexapeptide-38 on adipogenesis and lipid accumulation.

Cell Culture and Adipogenic Differentiation

-

Cell Model : Primary human subcutaneous preadipocytes are the recommended model. Cell lines such as 3T3-L1 can also be used, but human primary cells offer higher physiological relevance.

-

Preadipocyte Culture : Culture preadipocytes in Preadipocyte Growth Medium (PGM) at 37°C in a humidified atmosphere of 5% CO₂. Passage cells upon reaching 70-80% confluency.

-

Induction of Differentiation :

-

Seed preadipocytes in appropriate culture plates (e.g., 96-well for lipid assays, 6-well for gene expression) and grow to 100% confluency.

-

Two days post-confluency, replace PGM with Differentiation Medium (DM) containing an adipogenic cocktail (e.g., insulin, dexamethasone, IBMX, and a PPARγ agonist).

-

Prepare parallel treatment groups: a negative control (DM only) and experimental groups with DM containing varying concentrations of acetyl hexapeptide-38 (e.g., 0.1 mg/mL and 0.5 mg/mL).

-

-

Maintenance : After 3-4 days, replace the differentiation medium with Adipocyte Maintenance Medium (containing insulin) supplemented with or without acetyl hexapeptide-38. Refresh the medium every 2-3 days for a total differentiation period of 10-14 days, by which time cells should exhibit a mature adipocyte phenotype with visible lipid droplets.

Gene Expression Analysis of PGC-1α by RT-qPCR

-

RNA Isolation : At the end of the differentiation period, wash cells with phosphate-buffered saline (PBS) and lyse them directly in the culture plate using a suitable lysis buffer (e.g., from an RNA isolation kit). Isolate total RNA according to the manufacturer's protocol.

-

RNA Quantification and Quality Control : Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). A 260/280 ratio of ~2.0 is considered pure.

-

Reverse Transcription : Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

Quantitative PCR (qPCR) :

-

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the PGC-1α gene (PPARGC1A), a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).

-

Perform the qPCR reaction in a real-time PCR cycler.

-

Analyze the results using the comparative Cₜ (ΔΔCₜ) method to determine the relative fold change in PGC-1α expression in treated samples compared to the untreated control.

-

Quantification of Intracellular Lipid Accumulation

-

Assay Principle : This protocol utilizes a fluorescent dye (e.g., AdipoRed™, Nile Red) that is lipophilic and exhibits enhanced fluorescence in a nonpolar, lipid-rich environment. The fluorescence intensity is directly proportional to the amount of intracellular triglycerides.

-

Staining Procedure :

-

Following the 10-14 day differentiation period, carefully remove the culture medium from the 96-well plate.

-

Gently wash the differentiated adipocytes with PBS.

-

Dilute the fluorescent lipid stain in PBS according to the manufacturer's instructions.

-

Add the diluted stain to each well and incubate for 10-15 minutes at room temperature, protected from light.

-

-

Fluorescence Measurement :

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~572 nm emission for AdipoRed).

-

-

Data Analysis : Subtract the fluorescence reading of blank wells (PBS and stain only) from all experimental wells. Calculate the percentage increase in lipid accumulation for the acetyl hexapeptide-38-treated groups relative to the untreated differentiated control group.

Conclusion

The in vitro evidence robustly supports the role of acetyl hexapeptide-38 as a modulator of adipogenesis. Through the targeted upregulation of PGC-1α expression, the peptide effectively enhances the differentiation of preadipocytes and stimulates significant intracellular lipid accumulation. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to further investigate its properties and explore its potential in applications requiring localized adipose tissue enhancement. This technical guide serves as a critical resource for the scientific and drug development communities focused on adipocyte biology and regenerative medicine.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. mobelbiochem.com [mobelbiochem.com]

- 5. personalcaremagazine.com [personalcaremagazine.com]

- 6. happi.com [happi.com]

- 7. journals.co.za [journals.co.za]

- 8. Acetyl Hexapeptide-38 | Adifyline® | Cosmetic Ingredients Guide [ci.guide]

An In-depth Technical Guide to Acetyl Hexapeptide-38: Impact on Cellular Energy Metabolism and Adipogenesis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl hexapeptide-38, a synthetic peptide with the sequence Ac-Ser-Val-Val-Val-Arg-Thr-NH2, is commercially known as Adifyline™.[1][2] While primarily utilized in the cosmetics industry for its volume-enhancing effects on adipose tissue, its mechanism of action is deeply rooted in the fundamental processes of cellular energy metabolism.[2][3][4] This peptide provides a compelling case study on the targeted modulation of metabolic pathways for therapeutic and aesthetic applications.

This technical guide elucidates the core mechanism by which Acetyl hexapeptide-38 influences cellular energy metabolism, focusing on its role as a potent stimulator of adipogenesis. We will detail its impact on key regulatory proteins, present quantitative data from in vitro studies, outline experimental protocols, and visualize the associated signaling pathways.

Core Mechanism of Action: Upregulation of PGC-1α

The primary molecular target of Acetyl hexapeptide-38 is the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha).[1][5][6] PGC-1α is a master regulator of cellular energy metabolism, playing a pivotal role in mitochondrial biogenesis, adaptive thermogenesis, and the regulation of metabolic gene expression.[1][2]

By significantly increasing the expression of PGC-1α, Acetyl hexapeptide-38 initiates a cascade of events that shifts the metabolic profile of preadipocytes towards an anabolic, energy-storing state.[6][7][8]

The key steps in the pathway are:

-

Stimulation: Acetyl hexapeptide-38 acts on subcutaneous preadipocytes.

-

Upregulation of PGC-1α: It induces a significant increase in the expression of PGC-1α mRNA.[9][10]

-

Coactivation of PPAR-γ: PGC-1α then coactivates PPAR-γ (Peroxisome proliferator-activated receptor-gamma), a nuclear receptor that is the principal transcription factor driving adipocyte differentiation.[9]

-

Adipogenesis and Lipid Accumulation: The activation of the PGC-1α/PPAR-γ complex stimulates the genetic program for adipogenesis, transforming undifferentiated preadipocytes into mature, lipid-storing adipocytes. This results in an increased capacity for triglyceride storage and a net increase in local adipose tissue volume.[6][9]

This mechanism effectively channels cellular resources towards energy storage in the form of lipids within white adipose tissue (WAT).

Quantitative Data Summary

In vitro studies on human subcutaneous preadipocytes have quantified the effects of Acetyl hexapeptide-38 on key biomarkers of adipogenesis. The following table summarizes the reported data.

| Parameter Measured | Treatment Concentration | Duration | Result (Increase vs. Control) | Source |

| PGC-1α mRNA Expression | 0.1 mg/mL | Not Specified | +25.6% | [10] |

| 0.5 mg/mL | 10 Days | +61.1% | [5][9] | |

| Lipid Accumulation | 0.1 mg/mL | Not Specified | +27.9% | [9][10] |

| 0.5 mg/mL | 10 Days | +32.4% | [5][9][10] |

Experimental Protocols

The following methodologies describe the key in vitro experiments used to determine the efficacy of Acetyl hexapeptide-38.

PGC-1α Gene Expression Analysis

-

Objective: To quantify the change in PGC-1α mRNA expression in human preadipocytes following treatment with Acetyl hexapeptide-38.

-

Cell Culture: Human subcutaneous preadipocytes are cultured in standard growth medium until they reach confluence.

-

Differentiation and Treatment: Adipocyte differentiation is induced using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX). Concurrently, cells are treated with Acetyl hexapeptide-38 at varying concentrations (e.g., 0.1 mg/mL and 0.5 mg/mL) or a vehicle control. The treatment is maintained for the duration of the differentiation period (e.g., 10 days).

-

RNA Extraction: At the end of the treatment period, total RNA is extracted from the cell lysates using a suitable commercial kit (e.g., RNeasy Mini Kit). RNA quality and quantity are assessed via spectrophotometry.

-

Quantitative Real-Time PCR (qPCR): First-strand cDNA is synthesized from the extracted RNA. qPCR is then performed using primers specific for human PGC-1α and a reference housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative expression of PGC-1α mRNA is calculated using the ΔΔCt method, comparing the expression in treated cells to the vehicle control group. Results are typically expressed as a percentage increase.

Intracellular Lipid Accumulation Assay

-

Objective: To quantify the accumulation of intracellular lipid droplets in adipocytes differentiated in the presence of Acetyl hexapeptide-38.

-

Cell Culture and Treatment: The protocol for cell culture, differentiation, and treatment is identical to that described in Section 4.1.

-

Lipid Staining: After the differentiation and treatment period, the culture medium is removed, and the cells are washed with Phosphate-Buffered Saline (PBS). Intracellular lipid droplets are then stained using a fluorescent dye specific for neutral lipids, such as AdipoRed™ reagent or Nile Red.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation / 572 nm emission for AdipoRed™).

-

Data Analysis: The fluorescence signal, which is directly proportional to the amount of accumulated lipid, is compared between the Acetyl hexapeptide-38-treated groups and the vehicle control. Results are expressed as a percentage increase in lipid accumulation.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of Acetyl Hexapeptide-38

In Vitro Experimental Workflow

Conclusion

Acetyl hexapeptide-38 exerts its primary influence on cellular energy metabolism by promoting an energy storage-dominant phenotype in subcutaneous adipose tissue. It does not directly impact catabolic pathways like ATP synthesis through oxidative phosphorylation but rather upregulates the master metabolic regulator PGC-1α. This action robustly stimulates adipogenesis and enhances the capacity for lipid accumulation. The well-documented pathway and quantifiable in vitro results make Acetyl hexapeptide-38 a significant molecule for research into targeted metabolic modulation, with clear applications in both aesthetic and potentially therapeutic fields requiring localized volume enhancement.

References

- 1. Acetyl hexapeptide 38 | 1400634-44-7 [chemicalbook.com]

- 2. Acetyl Hexapeptide-38 | Adifyline® | Cosmetic Ingredients Guide [ci.guide]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. omizzur.com [omizzur.com]

- 6. nbinno.com [nbinno.com]

- 7. mobelbiochem.com [mobelbiochem.com]

- 8. chembk.com [chembk.com]

- 9. happi.com [happi.com]

- 10. personalcaremagazine.com [personalcaremagazine.com]

An In-Depth Technical Guide to the Theoretical Efficacy of Acetyl Hexapeptide-38

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl hexapeptide-38, a synthetic peptide, has garnered significant interest in cosmetic and therapeutic research for its targeted volume-enhancing effects. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its interaction with cellular pathways to modulate gene expression rather than a traditional ligand-receptor binding affinity. We delve into the quantitative effects of this peptide on its key molecular target, Peroxisome Proliferator-Activated Receptor-Gamma Coactivator-1α (PGC-1α), and the subsequent physiological outcomes. Detailed experimental protocols for quantifying these effects are provided, alongside a theoretical framework for in-silico modeling of peptide-mediated gene regulation.

Introduction: Redefining "Receptor" and "Binding Affinity"

Acetyl hexapeptide-38, commercially known as Adifyline™, operates through a non-traditional mechanism. Instead of binding to a specific cell surface receptor with a measurable affinity, it influences intracellular signaling cascades to modulate gene expression.[1][2] The primary target of Acetyl hexapeptide-38 is the upregulation of PGC-1α, a master regulator of mitochondrial biogenesis and energy metabolism.[3][4] This mode of action necessitates a broader interpretation of "receptor" to encompass the cellular machinery and signaling networks that the peptide engages to produce its effects. Consequently, "binding affinity" is best described in terms of the peptide's effective concentration to elicit a downstream biological response, such as an increase in gene expression or lipid accumulation.

Proposed Signaling Pathway for PGC-1α Upregulation

While the precise signaling cascade initiated by Acetyl hexapeptide-38 remains to be fully elucidated, based on the known regulators of PGC-1α transcription, a plausible theoretical pathway can be proposed.[1][5] It is hypothesized that Acetyl hexapeptide-38, potentially after cellular uptake, activates one or more upstream kinases such as p38 Mitogen-Activated Protein Kinase (p38 MAPK) or AMP-activated Protein Kinase (AMPK).[2][5] These kinases, in turn, phosphorylate and activate transcription factors like cAMP response element-binding protein (CREB) or Myocyte-specific enhancer factor 2 (MEF2).[1][6] The activated transcription factors then bind to the promoter region of the PPARGC1A gene, inducing the transcription of PGC-1α.[1][7] The newly synthesized PGC-1α co-activates other transcription factors, notably Peroxisome Proliferator-Activated Receptor-γ (PPARγ), to drive the expression of genes involved in adipogenesis, leading to increased lipid accumulation and tissue volume.[2][4]

Quantitative Data on Biological Activity

The efficacy of Acetyl hexapeptide-38 is quantified by its ability to increase PGC-1α expression and subsequently enhance lipid accumulation in adipocytes. The following table summarizes the available quantitative data from in-vitro studies.

| Parameter Measured | Concentration of Acetyl hexapeptide-38 | Result | Reference |

| PGC-1α Expression | 0.1 mg/mL | 25.6% increase | [8] |

| PGC-1α Expression | 0.5 mg/mL | 61.1% increase | [8][9] |

| Lipid Accumulation | 0.1 mg/mL | 27.9% increase | [8] |

| Lipid Accumulation | 0.5 mg/mL | 32.4% increase | [8][9] |

Experimental Protocols

Quantification of PGC-1α mRNA Expression by qPCR

This protocol outlines the steps to measure the change in PPARGC1A gene expression in preadipocytes treated with Acetyl hexapeptide-38.

Methodology:

-

Cell Culture: Culture human preadipocytes in a suitable growth medium until they reach 80-90% confluency.

-

Peptide Treatment: Induce differentiation of preadipocytes in a differentiation medium containing varying concentrations of Acetyl hexapeptide-38 (e.g., 0.1 mg/mL and 0.5 mg/mL) and a vehicle control. Incubate for a predetermined time (e.g., 10 days).

-

RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit following the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based assay with primers specific for the human PPARGC1A gene and a housekeeping gene (e.g., GAPDH) for normalization.[10]

-

Data Analysis: Calculate the relative expression of PPARGC1A using the ΔΔCt method.

Quantification of Lipid Accumulation by Oil Red O Staining

This protocol describes the staining and quantification of intracellular lipid droplets in adipocytes treated with Acetyl hexapeptide-38.

Methodology:

-

Cell Treatment: Differentiate and treat preadipocytes with Acetyl hexapeptide-38 as described in the qPCR protocol.

-

Fixation: After the treatment period, wash the cells with Phosphate-Buffered Saline (PBS) and fix them with 10% formalin for at least 1 hour.[11]

-

Staining: Wash the fixed cells with water and then with 60% isopropanol (B130326). Allow the wells to dry completely before adding the Oil Red O working solution for 10-20 minutes.[11][12]

-

Washing: Remove the Oil Red O solution and wash the cells multiple times with water to remove excess stain.[13]

-

Qualitative Analysis: Visualize and capture images of the stained lipid droplets using a light microscope.

-

Quantitative Analysis: Elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance of the eluate at approximately 500 nm using a spectrophotometer.[11]

In-Silico Modeling of Peptide-Mediated Gene Regulation

While specific in-silico studies for Acetyl hexapeptide-38 are not yet available, a theoretical workflow can be established based on current computational methodologies for predicting peptide-protein interactions and their influence on gene expression.[13][14][15]

Methodology:

-

Peptide 3D Structure Prediction: Generate a 3D model of Acetyl hexapeptide-38 using peptide modeling tools like PEP-FOLD or I-TASSER.

-

Target Identification: Identify potential protein targets in the upstream signaling pathways of PGC-1α, such as p38 MAPK, AMPK, CREB, or MEF2.

-

Molecular Docking: Perform molecular docking simulations to predict the binding mode and affinity of Acetyl hexapeptide-38 to the identified protein targets using software like AutoDock or HADDOCK.[16][17]

-

Molecular Dynamics (MD) Simulation: Conduct MD simulations to analyze the stability and dynamics of the peptide-protein complex and refine the binding poses.[18]

-

Binding Free Energy Calculation: Calculate the binding free energy of the peptide-protein interaction using methods like MM-PBSA or MM-GBSA to quantify the binding affinity.

-

Pathway Analysis: Integrate the findings into a systems biology model to predict the downstream effects on the PGC-1α signaling pathway and gene expression.

Conclusion

Acetyl hexapeptide-38 represents a novel approach to modulating tissue volume by influencing gene expression rather than through direct receptor agonism or antagonism. Its ability to upregulate PGC-1α and subsequently enhance adipogenesis and lipid accumulation is supported by quantitative in-vitro data. The experimental and in-silico protocols outlined in this guide provide a robust framework for further research into the precise mechanism of action and for the development of new therapeutic and cosmetic applications for this and similar peptides. Future studies should focus on elucidating the specific upstream signaling components that mediate the effects of Acetyl hexapeptide-38 to further refine our understanding of its biological activity.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Regulation of PGC-1α, a nodal regulator of mitochondrial biogenesis1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. genecards.org [genecards.org]

- 5. Multiple signaling pathways regulate contractile activity‐mediated PGC‐1α gene expression and activity in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PGC-1α Is a Master Regulator of Mitochondrial Lifecycle and ROS Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. omizzur.com [omizzur.com]

- 10. researchgate.net [researchgate.net]

- 11. PPARGC1A PPARG coactivator 1 alpha [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. In silico Structure Prediction, Molecular Docking, and Dynamic Simulation of Plasmodium falciparum AP2-I Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Towards rational computational peptide design [frontiersin.org]

- 16. In-silico study of peptide-protein interaction of antimicrobial peptides potentially targeting SARS and SARS-CoV-2 nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An In Silico Design of Peptides Targeting the S1/S2 Cleavage Site of the SARS-CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Peptides of a Feather: How Computation Is Taking Peptide Therapeutics under Its Wing - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Adipogenic Cascade: A Technical Guide to the Downstream Targets of Acetyl Hexapeptide-38

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl hexapeptide-38, a synthetic peptide, has garnered significant interest in the cosmetic and therapeutic fields for its remarkable ability to enhance localized adipose tissue volume. This technical guide delves into the core signaling mechanisms initiated by Acetyl hexapeptide-38, focusing on its downstream targets that orchestrate the complex process of adipogenesis. Through a comprehensive review of in vitro and in vivo studies, we elucidate the signaling cascade, quantify the effects on key molecular players, and provide detailed experimental methodologies for researchers seeking to explore this pathway. This document serves as an in-depth resource for understanding and harnessing the adipogenic potential of Acetyl hexapeptide-38.

Introduction

The targeted modulation of adipose tissue volume presents a compelling strategy for a range of applications, from aesthetic enhancement to reconstructive procedures. Acetyl hexapeptide-38 has emerged as a promising agent in this domain, demonstrating a capacity to stimulate the synthesis of fat at specific application sites.[1] Its mechanism of action is centered on the upregulation of Peroxisome Proliferator-Activated Receptor-γ Coactivator-1α (PGC-1α), a master regulator of adipogenesis.[1] This guide will explore the signaling pathway initiated by Acetyl hexapeptide-38, identify its downstream molecular targets, and present the experimental evidence supporting its adipogenic effects.

The Core Signaling Pathway of Acetyl Hexapeptide-38

The primary mechanism of action of Acetyl hexapeptide-38 is the stimulation of PGC-1α expression in preadipocytes.[2][3] PGC-1α, in turn, acts as a coactivator for the Peroxisome Proliferator-Activated Receptor-γ (PPARγ), a nuclear receptor that is a key transcription factor in adipocyte differentiation.[4][5] The activation of the PGC-1α/PPARγ complex initiates a cascade of gene expression that drives the differentiation of preadipocytes into mature, lipid-storing adipocytes, ultimately leading to an increase in adipose tissue volume.[4][5]

References

Methodological & Application

Application Notes and Protocols for In Vitro Testing of Acetyl Hexapeptide-38 on Adipocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl hexapeptide-38 is a synthetic peptide that has been shown to increase the volume of adipose tissue.[1][2][3] This peptide stimulates the expression of Peroxisome proliferator-activated receptor Gamma coactivator 1-alpha (PGC-1α), a key regulator of adipogenesis.[4][5] The upregulation of PGC-1α leads to an enhanced rate of adipocyte differentiation and increased lipid accumulation, resulting in localized volume enhancement.[4][5] These application notes provide detailed protocols for the in vitro testing of Acetyl hexapeptide-38 on adipocytes, enabling researchers to evaluate its efficacy and mechanism of action in a controlled laboratory setting. The primary model system described is the well-established 3T3-L1 preadipocyte cell line, which can be chemically induced to differentiate into mature adipocytes.[4][6]

Mechanism of Action: Signaling Pathway

Acetyl hexapeptide-38 exerts its effects by modulating the PGC-1α signaling pathway, which plays a crucial role in adipocyte differentiation and lipid metabolism. The peptide upregulates the expression of PGC-1α, leading to a cascade of events that promote the maturation of preadipocytes into lipid-storing adipocytes.

Figure 1: Signaling pathway of Acetyl hexapeptide-38 in adipocytes.

Data Presentation: Quantitative Effects of Acetyl Hexapeptide-38

The following tables summarize the quantitative data on the effects of Acetyl hexapeptide-38 on PGC-1α expression and lipid accumulation as reported in manufacturer studies.

| Concentration of Acetyl Hexapeptide-38 | Increase in PGC-1α Expression (%) |

| 0.1 mg/mL | 25.6%[5][7] |

| 0.5 mg/mL | 61.1%[5][7] |

| Table 1: Effect of Acetyl hexapeptide-38 on PGC-1α mRNA Expression in Preadipocytes.[5][7] |

| Concentration of Acetyl Hexapeptide-38 | Increase in Lipid Accumulation (%) |

| 0.1 mg/mL | 27.9%[5][7] |

| 0.5 mg/mL | 32.4%[5][7] |

| Table 2: Effect of Acetyl hexapeptide-38 on Lipid Accumulation in Differentiated Adipocytes.[5][7] |

Experimental Workflow

The overall workflow for the in vitro testing of Acetyl hexapeptide-38 on adipocytes involves several key stages, from cell culture and differentiation to the final analysis of lipid accumulation and gene expression.

Figure 2: Experimental workflow for in vitro testing.

Experimental Protocols

Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation

This protocol describes the culture of 3T3-L1 preadipocytes and their subsequent differentiation into mature adipocytes, including the treatment with Acetyl hexapeptide-38.

Materials and Reagents:

-

3T3-L1 preadipocytes

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Calf Serum (CS)

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

3-isobutyl-1-methylxanthine (IBMX)

-

Dexamethasone

-

Insulin

-

Acetyl hexapeptide-38

-

6-well or 12-well cell culture plates

Procedure:

-

Preadipocyte Culture (Expansion Phase):

-

Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Passage the cells when they reach 70-80% confluency. Do not allow cells to become fully confluent during the expansion phase.

-

-

Seeding for Differentiation:

-

Seed the 3T3-L1 preadipocytes into 6-well or 12-well plates at a density that allows them to reach 100% confluency within 2-3 days.

-

Continue to culture the cells for an additional 2 days post-confluency.

-

-

Adipocyte Differentiation (Day 0):

-

Prepare Differentiation Medium I (MDI): DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin.

-

Aspirate the culture medium from the confluent cells and replace it with Differentiation Medium I.

-

For the experimental group, add the desired concentrations of Acetyl hexapeptide-38 (e.g., 0.1 mg/mL and 0.5 mg/mL) to the Differentiation Medium I. Include a vehicle control (the solvent used to dissolve the peptide) in a separate set of wells.

-

-

Maturation Phase (Day 2 onwards):

-

After 2 days of incubation in Differentiation Medium I, aspirate the medium.

-

Prepare Differentiation Medium II: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin.

-

Add Differentiation Medium II to the cells. For the experimental group, continue to supplement the medium with the respective concentrations of Acetyl hexapeptide-38.

-

Replace the medium with fresh Differentiation Medium II (with or without the peptide) every 2 days.

-

-

Harvesting:

-

Mature adipocytes, characterized by the presence of visible lipid droplets, are typically ready for analysis between day 8 and day 12 of differentiation.

-

Protocol 2: Quantification of Lipid Accumulation by Oil Red O Staining

This protocol details the staining of intracellular lipid droplets with Oil Red O and the subsequent quantification of the stain.

Materials and Reagents:

-

Phosphate-Buffered Saline (PBS)

-

10% Formalin solution

-

Oil Red O stock solution (0.5% w/v in isopropanol)

-

100% Isopropanol

-

Distilled water

-

Spectrophotometer or plate reader

Procedure:

-

Fixation:

-

At the end of the differentiation period, aspirate the culture medium and wash the cells twice with PBS.

-

Add 10% Formalin to each well to fix the cells and incubate for 30-60 minutes at room temperature.

-

-

Staining:

-

Remove the formalin and wash the cells twice with distilled water.

-

Remove the water and add 60% isopropanol to each well for 5 minutes.

-

Prepare the Oil Red O working solution by diluting the stock solution with distilled water (e.g., 6 parts stock to 4 parts water). Allow the working solution to sit for 10 minutes and filter it through a 0.2 µm filter.

-

Remove the isopropanol and add the filtered Oil Red O working solution to each well, ensuring the cell monolayer is completely covered.

-

Incubate for 20-30 minutes at room temperature.

-

-

Washing:

-

Remove the Oil Red O solution and wash the cells 3-4 times with distilled water until the excess stain is removed.

-

-

Quantification:

-

Visually inspect the cells under a microscope to confirm lipid droplet staining.

-

To quantify the accumulated lipid, add 100% isopropanol to each well and incubate for 10 minutes with gentle shaking to elute the Oil Red O stain from the lipid droplets.

-

Transfer the isopropanol-dye mixture to a 96-well plate.

-

Measure the absorbance at a wavelength of 490-520 nm using a plate reader. The absorbance is directly proportional to the amount of lipid accumulated.

-

Protocol 3: Quantification of Intracellular Triglycerides

This protocol provides a method for the enzymatic quantification of intracellular triglyceride content.

Materials and Reagents:

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Commercial triglyceride quantification kit (colorimetric or fluorometric)

-

Homogenizer or sonicator

-

Spectrophotometer or plate reader

Procedure:

-

Cell Lysis:

-

At the end of the differentiation period, wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of cell lysis buffer to each well and scrape the cells.

-

Homogenize or sonicate the cell lysate to ensure complete disruption of the cells.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Triglyceride Quantification:

-

Follow the manufacturer's instructions for the commercial triglyceride quantification kit.

-

Typically, the assay involves the hydrolysis of triglycerides to glycerol (B35011) and free fatty acids. The glycerol is then used in a series of enzymatic reactions that produce a colorimetric or fluorometric signal.

-

Prepare a standard curve using the glycerol or triglyceride standard provided in the kit.

-

Add the cell lysate samples and standards to a 96-well plate.

-

Add the reaction mixture from the kit to each well and incubate as per the protocol.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Normalization:

-

Determine the total protein concentration of each cell lysate sample using a standard protein assay (e.g., BCA or Bradford assay).

-

Normalize the triglyceride concentration to the total protein concentration to account for variations in cell number.

-

Protocol 4: Quantification of PGC-1α (Ppargc1a) Gene Expression by RT-qPCR

This protocol outlines the steps to quantify the relative mRNA expression of PGC-1α in response to Acetyl hexapeptide-38 treatment.

Materials and Reagents:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Nuclease-free water

-

Forward and reverse primers for mouse Ppargc1a and a reference gene (e.g., Actb or Gapdh)

-

qPCR instrument

Validated Mouse Ppargc1a Primer Sequences:

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

| Ppargc1a | GAATCAAGCCACTACAGACACCG | CATCCCTCTTGAGCCTTTCGTG[6] |

Procedure:

-

RNA Extraction:

-

At the desired time point (e.g., 24-48 hours after initiating differentiation), wash the cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.

-

Isolate total RNA according to the manufacturer's protocol.

-

Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from an equal amount of total RNA for each sample using a cDNA synthesis kit, following the manufacturer's instructions.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mixture by combining SYBR Green qPCR Master Mix, forward and reverse primers (for Ppargc1a and the reference gene in separate reactions), cDNA template, and nuclease-free water.

-

Perform the qPCR reaction using a thermal cycler with the following typical cycling conditions:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

Melt curve analysis to verify the specificity of the amplified product.

-

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for Ppargc1a and the reference gene for each sample.

-

Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of Ppargc1a to the Ct value of the reference gene (ΔCt). Then, normalize the ΔCt of the treated samples to the ΔCt of the control sample (ΔΔCt).

-

The fold change in gene expression is calculated as 2-ΔΔCt.

-

References

Application Notes: Formulating Acetyl Hexapeptide-38 for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Hexapeptide-38 is a synthetic peptide that has gained significant attention in the cosmetic and dermatological fields for its ability to increase local volume by promoting adipogenesis, the process of forming mature fat cells (adipocytes) from precursor cells (preadipocytes).[1][2][3][4][5] Its primary mechanism of action involves the stimulation of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1][2][3][4][5][6][7][8][9][10] This upregulation enhances the differentiation of preadipocytes and subsequent lipid accumulation, leading to an increase in adipose tissue volume.[2][3][5][6][7] These application notes provide a comprehensive guide for utilizing Acetyl Hexapeptide-38 in cell culture experiments to study its effects on adipogenesis.

Mechanism of Action and Signaling Pathway

Acetyl Hexapeptide-38 functions as a potent stimulator of the adipogenic pathway. It specifically upregulates the expression of PGC-1α, a key transcriptional coactivator.[2][3][6][7][9][10] PGC-1α plays a crucial role in energy metabolism and mitochondrial biogenesis.[11][12][13][14] In the context of adipogenesis, PGC-1α co-activates the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a master regulator of fat cell differentiation.[11][15][16][17][18][19][20] The activation of the PPARγ/PGC-1α complex drives the expression of genes necessary for the adipocyte phenotype, including those involved in lipid synthesis and storage, ultimately leading to increased intracellular lipid accumulation.[21][22]

References

- 1. nbinno.com [nbinno.com]

- 2. omizzur.com [omizzur.com]

- 3. personalcaremagazine.com [personalcaremagazine.com]

- 4. nbinno.com [nbinno.com]

- 5. happi.com [happi.com]

- 6. chembk.com [chembk.com]

- 7. Acetyl Hexapeptide-38 | Adifyline® | Cosmetic Ingredients Guide [ci.guide]

- 8. journals.co.za [journals.co.za]

- 9. innospk.com [innospk.com]

- 10. daltosur.com [daltosur.com]

- 11. researchgate.net [researchgate.net]

- 12. PGC-1α Mediates Differentiation of Mesenchymal Stem Cells to Brown Adipose Cells [jstage.jst.go.jp]

- 13. PGC-1α mediates differentiation of mesenchymal stem cells to brown adipose cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sinobiological.com [sinobiological.com]

- 15. Adipocyte-Specific Expression of PGC1α Promotes Adipocyte Browning and Alleviates Obesity-Induced Metabolic Dysfunction in an HO-1-Dependent Fashion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of Wnt Signaling on Brown Adipocyte Differentiation and Metabolism Mediated by PGC-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cell-Specific Determinants of Peroxisome Proliferator-Activated Receptor γ Function in Adipocytes and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Regulation of Peroxisome Proliferator-Activated Receptor γ Expression by Adipocyte Differentiation and Determination Factor 1/Sterol Regulatory Element Binding Protein 1: Implications for Adipocyte Differentiation and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bioscience.co.uk [bioscience.co.uk]

- 22. Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Acetyl Hexapeptide-38 in Adipogenesis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction: Acetyl hexapeptide-38 is a synthetic peptide that has garnered interest for its potential to enhance adipogenesis, the process of preadipocyte differentiation into mature, lipid-storing adipocytes. This peptide is reported to function by stimulating the expression of Peroxisome proliferator-activated receptor Gamma coactivator 1-alpha (PGC-1α), a key transcriptional coactivator in adipocyte differentiation and lipid metabolism.[1][2][3][4] These application notes provide a summary of reported effective concentrations and detailed protocols for conducting in vitro adipogenesis assays to evaluate the effects of Acetyl hexapeptide-38.

Data Presentation: Effective Concentrations of Acetyl Hexapeptide-38

The following table summarizes the reported quantitative data on the efficacy of Acetyl hexapeptide-38 in promoting adipogenesis in human preadipocytes.

| Concentration | Endpoint Measured | Reported Effect | Source |

| 0.1 mg/mL | PGC-1α Expression | 25.6% increase vs. non-treated differentiated cells | [1] |

| 0.5 mg/mL | PGC-1α Expression | 61.1% increase vs. non-treated differentiated cells | [1][3][5] |

| 0.1 mg/mL | Lipid Accumulation | 27.9% increase vs. non-treated differentiated cells | [1] |

| 0.5 mg/mL | Lipid Accumulation | 32.4% increase vs. non-treated differentiated cells | [1][3][5] |

Signaling Pathway of Acetyl Hexapeptide-38 in Adipogenesis

Acetyl hexapeptide-38 is understood to promote adipogenesis primarily through the upregulation of PGC-1α. This coactivator plays a crucial role in orchestrating the gene expression program that leads to the development of mature adipocytes capable of storing lipids.

Experimental Protocols